molecular formula C9H11BrF2O4 B11822403 Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B11822403
M. Wt: 301.08 g/mol
InChI Key: ZQSXTLWQYJQEFQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes bromine, fluorine, and ethoxy groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the reactive nature of bromine and fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is unique due to its combination of bromine, fluorine, and ethoxymethylidene groups. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H11BrF2O4

Molecular Weight

301.08 g/mol

IUPAC Name

ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3

InChI Key

ZQSXTLWQYJQEFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC

Origin of Product

United States

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